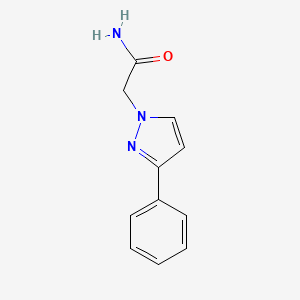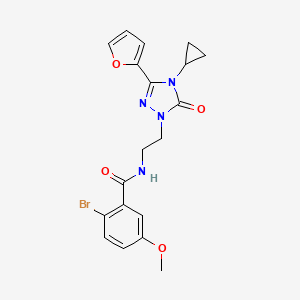![molecular formula C16H15N3O3S B2426210 5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide CAS No. 946358-49-2](/img/structure/B2426210.png)
5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The compound, particularly its thiazolo[3,2-a]pyrimidine derivatives, has been shown to have high anticancer activity . This makes it a promising scaffold for the design of new anticancer drugs .
Antibacterial Applications
Thiazolo[3,2-a]pyrimidine derivatives of the compound have demonstrated high antibacterial activities . This suggests potential applications in the development of new antibacterial agents .
Anti-inflammatory Applications
The compound has also been associated with anti-inflammatory activities . This could be leveraged in the design of drugs for treating various inflammatory conditions .
Drug Discovery
The unique structure of the compound offers opportunities for diverse applications, from drug discovery to catalysis. Its thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Synthesis of Novel Compounds
The compound’s active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents, can be used in the synthesis of novel compounds .
Design of New Medicines
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antitumor Applications
The compound has shown potential in the development of antitumor drugs . Thiazolidinone nucleus, a part of the compound, has been studied in the field of organic, medicinal, and photochemistry for its antitumor properties .
Applications in Flexible Electronics
While not directly related to the compound, research on similar structures suggests potential applications in flexible electronics . Freestanding single crystal oxide thin film, which shares some structural similarities with the compound, has been utilized due to its super elasticity, easy-to-transfer, and outstanding ferro/electric/magnetic properties .
Mécanisme D'action
Target of Action
The primary targets of the compound “N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide” are currently unknown
Mode of Action
. The compound’s interaction with its targets and the resulting changes in cellular processes remain to be elucidated.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Propriétés
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUYGUWWYDAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2426129.png)


![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2426134.png)
![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)

![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]methyl]acetamide](/img/structure/B2426140.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)
![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426146.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)